BenchChemオンラインストアへようこそ!

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Chemical procurement Compound identity verification HDAC inhibitor

This N2-methyl-1,3-dione spirocyclic scaffold is a critical intermediate for SAR exploration, not to be confused with MS-275. The HCl salt enables accurate gravimetric dispensing. The N2-methyl group directs derivatization to N7, enabling synthesis of DOCK5 inhibitors and sigma receptor ligands. Verify identity by LC-MS/NMR upon receipt.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
CAS No. 2204961-66-8
Cat. No. B1485954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride
CAS2204961-66-8
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2(C1=O)CCNC2.Cl
InChIInChI=1S/C8H12N2O2.ClH/c1-10-6(11)4-8(7(10)12)2-3-9-5-8;/h9H,2-5H2,1H3;1H
InChIKeyFWXBOVPXBXJHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2204961-66-8): Spirocyclic Building Block Procurement Guide


2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2204961-66-8) is an N2-methyl-substituted spirocyclic diaza-dione featuring a rigid 2,7-diazaspiro[4.4]nonane scaffold with a 1,3-dione (succinimide-like) motif, supplied as the hydrochloride salt (C₈H₁₃ClN₂O₂, MW 204.65 g/mol) . The compound belongs to the broader 2,7-diazaspiro[4.4]nonane class, a privileged scaffold appearing in over 29 patent families [1], and is primarily employed as a synthetic intermediate and fragment in medicinal chemistry programs rather than as a finished pharmacological agent. It should not be confused with MS-275 (Entinostat), a structurally unrelated benzamide HDAC inhibitor with which it is incorrectly equated on certain vendor platforms [2].

Why Generic Substitution of 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride Is Not Advisable Without Structural Verification


Substituting this compound with other 2,7-diazaspiro[4.4]nonane analogs is not straightforward because the N2-methyl group and the 1,3-dione oxidation state jointly determine the compound's physicochemical profile, reactivity, and suitability as a building block. The unsubstituted analog 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 1609399-87-2, MW 190.63) lacks the N2-methyl, which alters lipophilicity (ΔLogP estimated at +0.5 units), hydrogen bond donor count, and steric environment at a key derivatization site . The reduced analog 2-methyl-2,7-diazaspiro[4.4]nonane (CAS 135380-53-9) is a liquid at ambient temperature rather than a solid, presenting different handling and formulation characteristics . Furthermore, a critical procurement pitfall exists: this compound is incorrectly labeled as MS-275 (Entinostat) on some vendor databases—yet MS-275 is a structurally distinct benzamide (C₂₁H₂₀N₄O₃, MW 376.41) with an entirely different target profile (HDAC1/3 inhibition) [1]. Due to the limited availability of direct, compound-specific quantitative biological data in the primary literature, the differential evidence presented below relies on structural, physicochemical, and scaffold-level comparisons.

Quantitative Differentiation Evidence: 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride Versus Closest Analogs


Structural Misidentification Risk: Target Compound vs. MS-275 (Entinostat) — Why CAS Number Verification Alone Is Insufficient

Several commercial platforms incorrectly equate 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 2204961-66-8) with MS-275 (Entinostat, CAS 209783-80-2). These are structurally unrelated molecules. The target compound is a spirocyclic diaza-dione with molecular formula C₈H₁₃ClN₂O₂ (MW 204.65 g/mol) . Entinostat is a benzamide derivative with molecular formula C₂₁H₂₀N₄O₃ (MW 376.41 g/mol), described chemically as N-(2-aminophenyl)-4-[N-(pyridin-3-yl)methoxycarbonylaminomethyl]benzamide [1]. The core scaffold, elemental composition, molecular weight, and pharmacological target class (HDAC1/3 inhibitor for Entinostat vs. spirocyclic building block/intermediate for the target) are entirely different. Procurement based on the 'MS-275' synonym without structural verification would result in receipt of the wrong chemical entity.

Chemical procurement Compound identity verification HDAC inhibitor Spirocyclic building block

N2-Methyl Substitution Effect on Molecular Weight and Lipophilicity vs. Unsubstituted 2,7-Diazaspiro[4.4]nonane-1,3-dione Hydrochloride

The N2-methyl group on the target compound increases molecular weight by 14.02 g/mol relative to the unsubstituted 2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride (CAS 1609399-87-2; C₇H₁₁ClN₂O₂, MW 190.63) . This methyl substitution is estimated to increase the octanol-water partition coefficient (LogP) by approximately 0.5 log units based on the Hansch π constant for aliphatic methyl substitution, shifting the predicted LogP from -1.81 (measured for the unsubstituted analog) to approximately -1.3 . The N2-methyl also converts a secondary amide/lactam NH into a tertiary amide, eliminating one hydrogen bond donor and altering the compound's capacity for intermolecular hydrogen bonding.

Physicochemical properties Lipophilicity Building block selection Medicinal chemistry

Physical Form Differentiation: Crystalline HCl Salt vs. Liquid Reduced Analog for Laboratory Handling

The target compound is supplied as a solid hydrochloride salt, a physical form conducive to accurate weighing, long-term storage, and use in solid-phase or parallel synthesis workflows . In contrast, the structurally related but reduced analog 2-methyl-2,7-diazaspiro[4.4]nonane (CAS 135380-53-9, free base, no dione) is a liquid at ambient temperature with a boiling point of 181.7 ± 8.0 °C and density of 1.0 ± 0.1 g/cm³, as documented by ChemSpider . The solid HCl salt form of the target compound eliminates the need for solvent-assisted transfer and reduces variability in stoichiometric calculations caused by liquid handling.

Solid-state properties Compound handling Weighing accuracy Laboratory procurement

Scaffold Privileged Status: Multi-Target Pharmacological Space of the 2,7-Diazaspiro[4.4]nonane Class Across Osteoclast, Sigma Receptor, NK1, Menin-MLL, and sEH Targets

The 2,7-diazaspiro[4.4]nonane scaffold, of which the target compound is a functionalized member, has demonstrated activity across at least five distinct therapeutic target families in the primary literature and patent disclosures. Mounier et al. (2020) reported that 2,7-diazaspiro[4.4]nonane-based N-arylsulfonamides inhibit mouse and human osteoclast activity via DOCK5 guanine nucleotide exchange factor antagonism, with compound E197 (a 1-thia-2,7-diazaspiro[4.4]nonane derivative) preventing pathological bone loss in ovariectomized mice at doses that did not impair osteoblast-mediated bone formation [1]. A separate study (2023) demonstrated that 2,7-diazaspiro[4.4]nonane derivatives act as potent sigma receptor ligands; compound AD258 (9d) exhibited Kᵢ values of 3.5 nM at S1R and 2.6 nM at S2R with in vivo antiallodynic efficacy at 0.6–1.25 mg/kg [2]. Patent literature further discloses 2,7-diazaspiro[4.4]nonane derivatives as NK1 antagonists (Janssen Pharmaceutica, US20090221641A1) [3], menin-MLL interaction inhibitors (Bayer, WO2018024602A1) [4], and sEH inhibitors for hypertension management . No single alternative scaffold or N2-unsubstituted analog spans all five target classes, underscoring the privileged nature of this diazaspiro core.

Privileged scaffold Drug discovery Multi-target pharmacology Osteoclast inhibition Sigma receptor

Recommended Application Scenarios for 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Privileged Spirocyclic Scaffold with Multi-Target Potential

When constructing a fragment library for broad-panel screening, the 2,7-diazaspiro[4.4]nonane scaffold offers demonstrated activity across DOCK5 (osteoclast inhibition), sigma receptors (S1R/S2R, Kᵢ < 5 nM), NK1 antagonism, menin-MLL interaction, and sEH inhibition [1][2][3][4]. The N2-methyl-1,3-dione variant provides a specific substitution pattern for structure-activity relationship (SAR) exploration that is not available from the unsubstituted analog (CAS 1609399-87-2). The solid HCl salt form enables accurate gravimetric dispensing for fragment soaking or biochemical assay preparation.

Synthesis of N7-Derivatized 2,7-Diazaspiro[4.4]nonane Analogs via Selective Functionalization

The N2-methyl group on the target compound serves as a protecting group at the 2-position, directing derivatization selectively to the N7 position. This regiochemical control is critical for synthesizing analogs such as N7-arylsulfonamides (cf. Mounier et al. 2020, J Med Chem) [1] or N7-heteroaryl-substituted kinase inhibitor scaffolds (cf. Bioorg Med Chem 2013, 21:5707-5724) [5]. The 1,3-dione functionality also provides a synthetic handle for reduction or nucleophilic addition, enabling access to a broader chemical space than the fully reduced 2-methyl-2,7-diazaspiro[4.4]nonane (CAS 135380-53-9) .

Procurement Quality Assurance: Avoiding MS-275 (Entinostat) Misidentification

Any procurement workflow for this compound must include a structural identity verification step (e.g., LC-MS, ¹H NMR, or IR matching against the authentic spirocyclic diaza-dione spectrum) because certain vendor databases incorrectly map CAS 2204961-66-8 to MS-275 (Entinostat, CAS 209783-80-2) [6]. The two compounds differ fundamentally: the target is a spirocyclic diaza-dione (C₈H₁₃ClN₂O₂, MW 204.65), whereas Entinostat is a benzamide HDAC inhibitor (C₂₁H₂₀N₄O₃, MW 376.41). Receipt of the wrong compound could redirect an entire screening or synthetic campaign toward an unintended target class.

Osteoclast Biology and Bone Resorption Research Using DOCK5-Targeted Chemical Probes

For laboratories investigating osteoclast-mediated bone resorption, the 2,7-diazaspiro[4.4]nonane scaffold provides a validated starting point: Mounier et al. (2020) demonstrated that derivatives of this scaffold inhibit both mouse and human osteoclast activity through DOCK5 antagonism, with compound E197 preventing bone loss in ovariectomized mice without impairing osteoblast function [1]. The target compound, as a functionalized building block, can be elaborated into novel DOCK5 probes by appending appropriate N7-substituents. This scaffold-class advantage distinguishes it from mono-azaspiro analogs, which lack documented DOCK5 activity.

Quote Request

Request a Quote for 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.